(S)-Tetrahydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Tetrahydro-2H-pyran-2-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 2H-pyran-2-carbaldehyde using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the pyran ring, resulting in the formation of the desired chiral aldehyde.
Chemical Reactions Analysis
Types of Reactions: (S)-Tetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of tetrahydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of tetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Tetrahydro-2H-pyran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-2H-pyran-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins that recognize aldehyde functional groups. These interactions can lead to the formation of covalent bonds with amino acid residues, potentially altering the activity of the target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carbaldehyde: The non-chiral version of the compound.
Tetrahydro-2H-pyran-2-methanol: The reduced form of the aldehyde.
Tetrahydro-2H-pyran-2-carboxylic acid: The oxidized form of the aldehyde.
Uniqueness: (S)-Tetrahydro-2H-pyran-2-carbaldehyde is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds. This chiral specificity is essential in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their stereochemistry.
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-oxane-2-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m0/s1 |
InChI Key |
XEZQLSOFXLPSJR-LURJTMIESA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)C=O |
Canonical SMILES |
C1CCOC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.